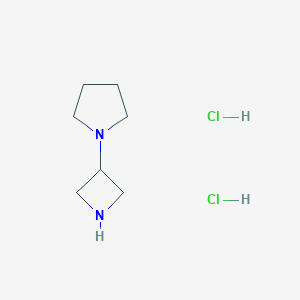

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Übersicht

Beschreibung

1-(Azetidin-3-YL)pyrrolidine dihydrochloride, otherwise known as AZP, is a versatile and highly effective synthetic compound. It is used in a wide range of scientific research applications, from drug discovery to organic synthesis. AZP is a cyclic amine derivative of pyrrolidine and is used as a building block for the synthesis of various other compounds. AZP has several advantages over other compounds, including its high solubility in various solvents, its low toxicity, and its low cost. In addition, AZP has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Azetidines as Building Blocks for Heterocyclic Compounds

Azetidines, including compounds similar to 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, are recognized for their thermal stability and reactivity with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. The ring-opening reactions of azetidines facilitate the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Oxidation and reduction of azetidines enable the creation of azetidin-3-ones and other azetidines, respectively. These compounds are crucial in synthesizing β-lactams (azetidin-2-ones), which are significant precursors for β-amino acids and various heterocyclic compounds. The synthesis of azetidines from acyclic precursors and their transformation into valuable heterocycles emphasizes their versatility in drug development and material science (Singh, D’hooghe, & Kimpe, 2008).

Fluorinated Heterocycles in Medicinal Chemistry

Fluorinated derivatives of azetidines and pyrrolidines are highlighted for their importance as building blocks in complex structures and active components in medicinal chemistry-oriented compounds. The incorporation of fluorine atoms into heterocycles like azetidines enhances their biological activity, making them potential candidates for developing new pharmaceuticals (Meyer, 2016).

Synthesis and Biological Activities

The synthesis of azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities demonstrate the potential of azetidines and related compounds in addressing various health issues. New pyrimidine-azetidinone analogues have been synthesized and tested for their effectiveness against bacterial, fungal, and tuberculosis pathogens, showing promising results that pave the way for designing more potent antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Innovative Synthesis Methods

Recent methodologies in synthesizing azetidines and pyrrolidines, including nickel-catalyzed dicarbofunctionalization and iodine-catalyzed synthesis, offer new routes to incorporate these compounds into more complex molecular structures. These methods provide efficient access to fluorinated amino acids and oligopeptides, expanding the utility of azetidines and pyrrolidines in pharmaceutical and material science applications (Xu et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVJXURIPHORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024589-68-1 | |

| Record name | 1-(azetidin-3-yl)pyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)